molecular formula C18H11BrFN3O2S B3398111 N-(4-bromo-2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021230-99-8

N-(4-bromo-2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3398111
CAS No.: 1021230-99-8
M. Wt: 432.3 g/mol
InChI Key: UTPBJEQDVISCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-bromo-2-fluorophenyl group via an acetamide bridge. This structure combines a rigid aromatic system with halogenated substituents, which are known to influence both physicochemical properties (e.g., solubility, stability) and biological interactions (e.g., halogen bonding, receptor selectivity) .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2S/c19-10-5-6-13(12(20)7-10)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPBJEQDVISCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural and functional properties. This article provides an in-depth analysis of its biological activity, including relevant research findings and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H13BrFN3O2S
  • Molecular Weight : Approximately 446.3 g/mol

The structure features a brominated phenyl group, a fluorine atom, and a benzothieno-pyrimidine moiety, which contribute to its potential biological activity. The presence of these functional groups suggests reactivity that may be exploited in therapeutic contexts.

Biological Activity Overview

Preliminary studies indicate that N-(4-bromo-2-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits promising biological activities, particularly in oncology. Key findings include:

  • Anticancer Potential : The compound has been identified as a potential inhibitor of specific signaling pathways involved in cancer cell proliferation and differentiation. In vitro assays suggest that it may induce apoptosis in certain cancer cell lines .
  • Mechanism of Action : While the specific mechanism of action remains unclear, the structural features indicate that it may interact with molecular targets relevant to cancer progression .

In Vitro Studies

In vitro studies have shown that N-(4-bromo-2-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can effectively induce apoptosis in various cancer cell lines. The following table summarizes some key findings from these studies:

Cell Line Effect Observed Reference
MCF-7 (Breast Cancer)Apoptosis induction
A549 (Lung Cancer)Cell cycle arrest
HeLa (Cervical Cancer)Decreased viability

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine substituents along with the benzothieno-pyrimidine framework distinguishes this compound from its analogs. This uniqueness is hypothesized to enhance its biological activity and selectivity against specific targets. The following comparisons highlight related compounds and their activities:

Compound Name Structural Features Biological Activity
N-(4-bromophenyl)acetamideSimilar brominated phenyl groupAnticancer properties
2-(benzothieno[3,2-d]pyrimidin-4-ylthio)acetamideContains a thienopyrimidine corePotentially active against certain cancers
4-Oxo-benzothieno[3,2-d]pyrimidine derivativesRelated heterocyclic structureVarious biological activities including antimicrobial

Scientific Research Applications

Structural Features

The compound contains:

  • A brominated phenyl group (4-bromo-2-fluorophenyl)
  • A benzothieno-pyrimidine core (4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)

These features contribute to its biological activity by enhancing its interaction with various biological targets.

Anticancer Activity

Preliminary studies indicate that N-(4-bromo-2-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may act as an inhibitor of specific signaling pathways involved in cancer cell proliferation and differentiation. In vitro assays have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of both bromine and fluorine substituents alongside the benzothieno-pyrimidine framework distinguishes this compound from similar analogs. This unique combination may enhance its selectivity and efficacy against specific cancer types. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)acetamideSimilar brominated phenyl groupAnticancer properties
2-(benzothieno[3,2-d]pyrimidin-4-ylthio)acetamideContains a thienopyrimidine corePotentially active against certain cancers
4-Oxo-benzothieno[3,2-d]pyrimidine derivativesRelated heterocyclic structureVarious biological activities including antimicrobial

Study 1: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-(4-bromo-2-fluorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibited significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential for development into an anticancer therapeutic agent.

Study 2: Interaction with Biological Targets

Research involving interaction studies revealed that this compound binds effectively to specific protein targets associated with tumor growth. These findings suggest that further exploration into its pharmacokinetics could yield valuable insights into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzothieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from related derivatives:

  • Thieno[2,3-d]pyrimidin-4-one analogs (): These compounds, such as N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (9), exhibit anti-breast cancer activity but lack the fused benzene ring of the target compound. This difference may reduce π-π stacking interactions with biological targets compared to the benzothieno system .
  • Quinazolin-4-one derivatives (): Compounds like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide target tuberculosis via enoyl-acyl carrier protein reductase (InhA) inhibition.

Substituent Effects on Bioactivity

  • Halogenated Phenyl Groups: The target compound’s 4-bromo-2-fluorophenyl group contrasts with 4-bromophenyl in N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (). The additional fluorine in the target may enhance metabolic stability and membrane permeability due to increased electronegativity . 2,4-Difluorophenyl in N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide () shows COX-2 inhibition, suggesting fluorine’s role in modulating enzyme interactions .
  • Sulfonamide vs. Acetamide Linkers :

    • Sulfonamide-containing analogs (e.g., , Compound 1) exhibit anti-inflammatory activity via COX-2 suppression. The target’s acetamide linker may reduce sulfonamide-associated toxicity while maintaining hydrogen-bonding capacity .

Q & A

Q. Basic

  • 1H/13C NMR : Verify aromatic proton environments (δ 7.2–8.5 ppm for bromo/fluorophenyl) and acetamide carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm thioamide (C=S, ~1250 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₉H₁₂BrFN₃O₂S: 452.97 g/mol) .
  • HPLC Purity : Use a C18 column (UV detection at 254 nm) with >95% purity threshold .

What strategies improve bioavailability for in vivo pharmacokinetic studies?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the acetamide) to enhance solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles to improve plasma stability .
  • Co-Administration : Combine with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance .
    Assessment : Perform pharmacokinetic profiling (Cmax, t½) in rodent models using LC-MS/MS quantification .

What in vitro assays are recommended for preliminary anticancer activity screening?

Q. Basic

  • Cytotoxicity : MTT assay on panels (e.g., NCI-60) with IC50 determination .
  • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits .

How can the mechanism of action against specific molecular targets be elucidated?

Q. Advanced

  • Gene Knockdown : siRNA-mediated silencing of suspected targets (e.g., PI3K/Akt pathway) to assess activity loss .
  • Western Blotting : Quantify phosphorylated proteins (e.g., p-ERK, p-Akt) post-treatment .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified targets .

What are common side reactions during synthesis, and how are they mitigated?

Q. Basic

  • Thioether Oxidation : Forms sulfoxide byproducts. Mitigate by using inert atmosphere (N₂/Ar) .
  • Acetamide Hydrolysis : Avoid aqueous solvents; use molecular sieves to scavenge moisture .
  • Byproduct Formation : Monitor via TLC (Rf = 0.3 in 9:1 DCM/MeOH) and optimize stoichiometry .

How do structural modifications to the benzothieno-pyrimidine core influence bioactivity?

Q. Advanced

  • Halogen Substitution : Bromine at C4 enhances DNA intercalation but reduces solubility .
  • Fluorine Positioning : Ortho-fluorine on phenyl improves metabolic stability via reduced CYP2D6 affinity .
  • Core Heteroatom Swaps : Replacing sulfur with oxygen (benzofuro-pyrimidine) alters kinase selectivity .
    Validation : Compare IC50 values across analogs in standardized assays and correlate with LogP/clogD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.